molecular formula C15H8ClN3O2S2 B12220850 3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B12220850
M. Wt: 361.8 g/mol
InChI Key: LMRZKEPUVAHYJD-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings. The presence of the oxadiazole and thiophene moieties in its structure makes it an interesting subject for research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through the cyclization of a suitable precursor, such as 2-bromo-1-(thiophen-2-yl)ethanone, under basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the benzothiophene intermediate with hydrazine hydrate and carbon disulfide, followed by cyclization.

    Chlorination: The final step involves the chlorination of the compound using thionyl chloride or another chlorinating agent to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide
  • 3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2-benzothiophene-1-carboxamide

Uniqueness

3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both oxadiazole and thiophene moieties. This unique structure may confer distinct biological and chemical properties compared to similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C15H8ClN3O2S2

Molecular Weight

361.8 g/mol

IUPAC Name

3-chloro-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H8ClN3O2S2/c16-11-8-4-1-2-5-9(8)23-13(11)15(20)17-14-12(18-21-19-14)10-6-3-7-22-10/h1-7H,(H,17,19,20)

InChI Key

LMRZKEPUVAHYJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NON=C3C4=CC=CS4)Cl

Origin of Product

United States

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